molecular formula C21H19N3O2S B2855759 (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 374543-86-9

(E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2855759
CAS No.: 374543-86-9
M. Wt: 377.46
InChI Key: MOWFQNBCKCGQRX-DTQAZKPQSA-N
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Description

(E)-3-((2-Ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group and an acrylonitrile moiety linked to a 2-ethoxyphenylamino substituent. This compound belongs to a class of molecules known for diverse applications, including antimicrobial, anti-inflammatory, and sensor-related activities, depending on structural modifications .

Properties

IUPAC Name

(E)-3-(2-ethoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-26-20-7-5-4-6-18(20)23-13-16(12-22)21-24-19(14-27-21)15-8-10-17(25-2)11-9-15/h4-11,13-14,23H,3H2,1-2H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWFQNBCKCGQRX-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((2-ethoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule notable for its potential biological activities. Its structure incorporates a thiazole moiety, which is known for contributing to various pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from diverse sources and highlighting relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

This structure features a thiazole ring, an ethoxy group, and an acrylonitrile moiety, which are critical for its biological interactions.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds with similar structural features have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, a study on 2-amino-4-(4-methoxyphenyl)-1,3-thiazole showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the thiazole component in our compound may confer similar properties .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
2-amino-4-(4-methoxyphenyl)-1,3-thiazoleS. aureus50 μg/mL
E. coli50 μg/mL

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. The compound under discussion has structural similarities to known anticancer agents. For example, some thiazole-based compounds have shown promising results in inhibiting cancer cell proliferation in vitro. A study highlighted that thiazoles can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Study: Anticancer Activity
A recent investigation into the anticancer effects of thiazole derivatives demonstrated that compounds with a methoxy group exhibited higher cytotoxicity against breast cancer cell lines compared to their non-methoxylated counterparts. This suggests that the methoxy substitution in our compound may enhance its therapeutic efficacy .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles are known to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in sensitive organisms.
  • Interaction with DNA : Some thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties can be contextualized by comparing it to analogues with variations in substituents on the thiazole ring, acrylonitrile backbone, or aromatic amino groups:

Compound Name Key Substituents Biological/Functional Activity Physical Properties Reference
2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile (10a) 4-Hydroxyphenyl on acrylonitrile; benzo[d]thiazole Antibacterial against Staphylococcus aureus Not reported
3-(4-Methoxyphenyl)-2-(4-(8-ethoxycoumarin-3-yl)thiazol-2-yl)acrylonitrile (27a) 4-Methoxyphenyl on thiazole; ethoxycoumarin substituent Not explicitly stated (likely fluorescent or sensor applications) Yield: 91%; m.p. 215–217°C
THPA6 (1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)...) 4-Methoxyphenylthiazole; chlorophenylpyrazolone Potent analgesic and anti-inflammatory activity Not reported
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]... 3,4-Dichlorophenyl on thiazole; butylphenylamino Not reported (structural similarity suggests potential bioactivity) Not reported
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]... 3-Oxobenzo[f]chromenyl on thiazole; 4-chlorophenyl Not reported (chromophore likely for optical applications) CAS No.: 210287-81-3
  • Halogenation: Chlorophenyl or dichlorophenyl substituents (e.g., in THPA6 and ) may enhance lipophilicity and target binding in antimicrobial or anti-inflammatory contexts.

Key Research Findings and Implications

Substituent-Driven Bioactivity : The presence of methoxy or ethoxy groups correlates with enhanced pharmacological activity, as seen in THPA6 and 27a .

Structural Flexibility: Minor modifications, such as replacing methoxy with chloro or hydroxy groups, drastically alter biological selectivity (e.g., 10a vs. 3b) .

Multifunctional Potential: The acrylonitrile-thiazole core supports diverse applications, from antimicrobial agents () to fluorescent sensors (), depending on substituent engineering.

Q & A

Q. What safety protocols are critical given the compound’s nitrile group?

  • Guidelines: Handle in fume hoods with nitrile gloves and PPE. Test for cyanide release under physiological conditions (simulated gastric fluid) before in vivo studies .

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